![molecular formula C13H11BrCl2N2O B14706322 3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide CAS No. 13474-15-2](/img/structure/B14706322.png)
3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a pyridinium core substituted with a carbamoyl group and a 2,6-dichlorophenylmethyl moiety. The bromide ion serves as the counterion, balancing the positive charge on the pyridinium nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide typically involves the following steps:
Formation of the Pyridinium Core: The starting material, 2,6-dichlorobenzyl chloride, is reacted with pyridine to form 1-(2,6-dichlorobenzyl)pyridinium chloride.
Carbamoylation: The intermediate is then treated with a carbamoylating agent, such as isocyanate, to introduce the carbamoyl group at the 3-position of the pyridinium ring.
Ion Exchange: Finally, the chloride ion is exchanged with a bromide ion using a bromide salt, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the carbamoyl group.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or acetate, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide or sodium acetate in aqueous or organic solvents.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced compounds with altered carbamoyl groups.
Substitution: Substituted derivatives with different anions.
Applications De Recherche Scientifique
3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Carbamoyl-1-alkylpyridin-1-ium salts: Similar structure but with different alkyl groups.
2,6-Dichlorobenzyl derivatives: Compounds with the same 2,6-dichlorobenzyl moiety but different functional groups.
Uniqueness
3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide is unique due to its specific combination of functional groups and the presence of the pyridinium core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
13474-15-2 |
|---|---|
Formule moléculaire |
C13H11BrCl2N2O |
Poids moléculaire |
362.0 g/mol |
Nom IUPAC |
1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium-3-carboxamide;bromide |
InChI |
InChI=1S/C13H10Cl2N2O.BrH/c14-11-4-1-5-12(15)10(11)8-17-6-2-3-9(7-17)13(16)18;/h1-7H,8H2,(H-,16,18);1H |
Clé InChI |
KDCOOBWMLCHZCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C[N+]2=CC=CC(=C2)C(=O)N)Cl.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


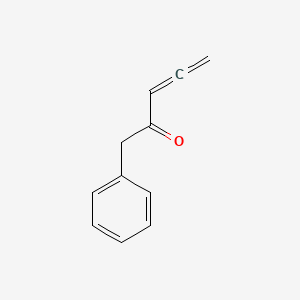
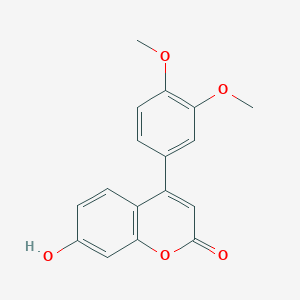
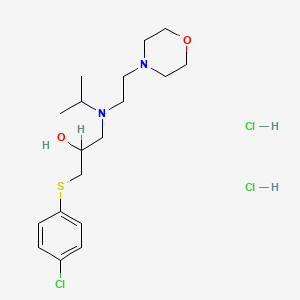
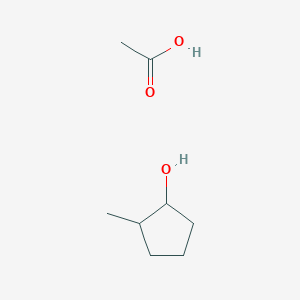
![5-chloro-17-ethynyl-17-hydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14706259.png)
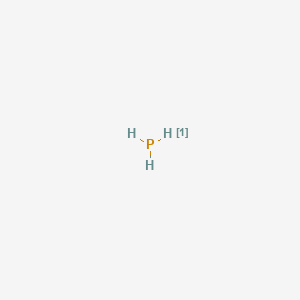



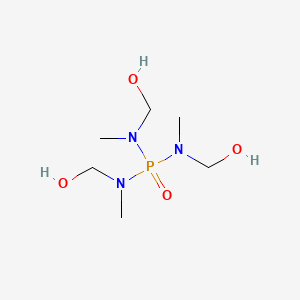


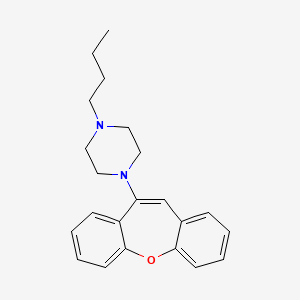
![4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14706334.png)
